molecular formula C19H20BrN3O B3869909 N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide

N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide

Cat. No. B3869909
M. Wt: 386.3 g/mol
InChI Key: CFXPIRULNSKVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 beta (N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ has also been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has been studied as a potential treatment for these diseases.

Mechanism of Action

N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide inhibits N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to a decrease in their activity. This inhibition of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ has been shown to have various effects, including the activation of Wnt signaling and the modulation of the insulin signaling pathway.
Biochemical and Physiological Effects
The inhibition of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ by N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the proliferation and survival of neurons in the brain, which may have implications for the treatment of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has several advantages for lab experiments. It is a highly specific inhibitor of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ, which allows for the selective modulation of this enzyme's activity. Additionally, it has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to its use. For example, it has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide. One potential area of research is the development of more potent and selective inhibitors of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ. Additionally, the potential therapeutic applications of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide in various diseases, including Alzheimer's disease, diabetes, and cancer, should be further explored. Finally, the development of more effective methods for the delivery of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide may also be an area of future research.
Conclusion
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It inhibits N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ and has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations to its use. Future research should focus on the development of more potent and selective inhibitors of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ, exploring the potential therapeutic applications of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide in various diseases, and developing more effective methods for its delivery.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O/c20-17-8-4-7-16(13-17)19(24)22-21-18-9-11-23(12-10-18)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXPIRULNSKVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-benzylpiperidin-4-ylidene)-3-bromobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.